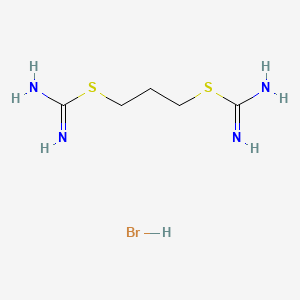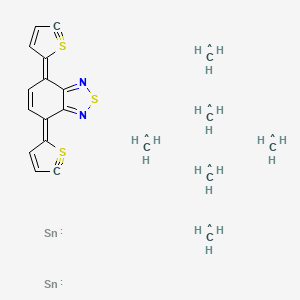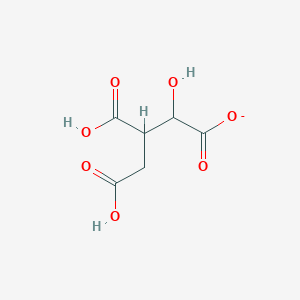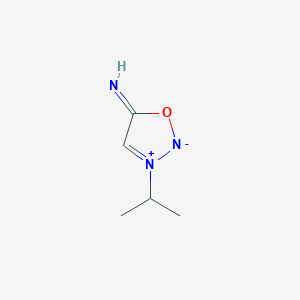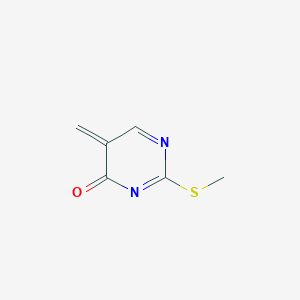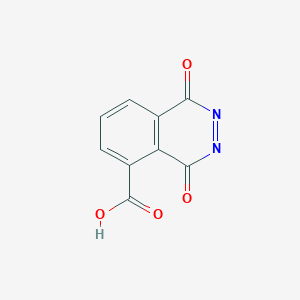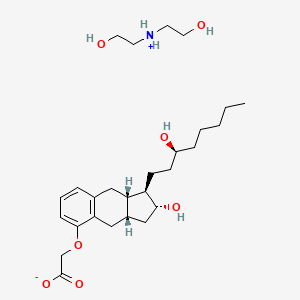
Treprostinil (diethanolamine salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Treprostinil (diethanolamine salt) is a synthetic prostacyclin analogue used primarily for the treatment of pulmonary arterial hypertension. It is known for its vasodilatory properties, which help to reduce pulmonary artery pressure and improve exercise capacity in patients. Treprostinil is available in various formulations, including subcutaneous, intravenous, inhaled, and oral forms .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of treprostinil (diethanolamine salt) involves several steps. One common method includes dissolving treprostinil in methanol, followed by the addition of diethanolamine or its methanol solution. The reaction mixture is stirred until dissolution is complete. The salt formation is then achieved by adding an aprotic solvent, filtering to remove impurities, and seeding with polymorph B of treprostinil diethanolamine salt. The final step involves crystallization, isolation, washing, and drying of the crystals .
Industrial Production Methods: Industrial production of treprostinil (diethanolamine salt) follows a similar synthetic route but on a larger scale. The process is designed to be robust and reproducible, ensuring high purity and yield of the final product. The use of aprotic solvents and controlled crystallization techniques are critical to achieving the desired polymorph and purity .
化学反应分析
Types of Reactions: Treprostinil (diethanolamine salt) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the reactions involving treprostinil include methanol, diethanolamine, and aprotic solvents. The reaction conditions typically involve controlled temperatures and stirring to ensure complete dissolution and salt formation .
Major Products Formed: The major product formed from these reactions is the treprostinil diethanolamine salt, which is used in various pharmaceutical formulations for the treatment of pulmonary arterial hypertension .
科学研究应用
Treprostinil (diethanolamine salt) has a wide range of scientific research applications. In chemistry, it is studied for its unique synthetic pathways and reaction mechanisms. In biology and medicine, it is extensively researched for its therapeutic effects on pulmonary arterial hypertension and other vascular diseases. The compound’s ability to inhibit platelet aggregation and promote vasodilation makes it a valuable tool in cardiovascular research .
作用机制
The primary mechanism of action of treprostinil (diethanolamine salt) involves the reduction of pulmonary artery pressure through direct vasodilation of the pulmonary and systemic arterial vascular beds. This action improves systemic oxygen transport and increases cardiac output with minimal alteration of the heart rate. Treprostinil also inhibits platelet aggregation, further contributing to its therapeutic effects .
相似化合物的比较
Similar Compounds:
- Epoprostenol
- Iloprost
- Beraprost
Comparison: Treprostinil (diethanolamine salt) is unique among prostacyclin analogues due to its stability and versatility in administration routes. Unlike epoprostenol, which has a short half-life and requires continuous infusion, treprostinil can be administered subcutaneously, intravenously, inhaled, or orally. This flexibility makes it more convenient for patients and healthcare providers. Additionally, treprostinil’s stability at room temperature and longer half-life provide significant advantages over other similar compounds .
属性
分子式 |
C27H45NO7 |
|---|---|
分子量 |
495.6 g/mol |
IUPAC 名称 |
2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate;bis(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C23H34O5.C4H11NO2/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;6-3-1-5-2-4-7/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);5-7H,1-4H2/t16-,17-,18+,19-,21+;/m0./s1 |
InChI 键 |
RHWRWEUCEXUUAV-ZSESPEEFSA-N |
手性 SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)[O-])O)O.C(CO)[NH2+]CCO |
规范 SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)[O-])O)O.C(CO)[NH2+]CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12348709.png)
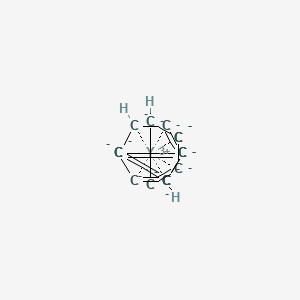
![Acetic acid, 2-[(3,4-dihydro-4-oxo-2-quinazolinyl)thio]-](/img/structure/B12348716.png)
![4-Chloro-3a,7-dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12348730.png)
![1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348742.png)
![N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B12348750.png)

